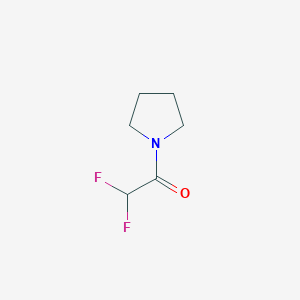

2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one

概要

説明

2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one is an organic compound characterized by the presence of a difluoromethyl group and a pyrrolidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of pyrrolidine with a difluoromethylating agent. One common method includes the reaction of pyrrolidine with 2,2-difluoroacetyl chloride under basic conditions. The reaction is carried out in an inert solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

化学反応の分析

Nucleophilic Substitution at the Carbonyl Carbon

The brominated derivative 2-bromo-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one serves as a key intermediate for further reactions. Its synthesis involves bromination of the parent compound under radical or electrophilic conditions . This brominated species undergoes:

- Carbonylative Cross-Coupling with alkyl zinc reagents (e.g., propylzinc bromide) under nickel catalysis (Ni(COD)₂, dppf ligand) to yield α,α-difluoro-β-ketoamides (e.g., 2,2-difluoro-1-(pyrrolidin-1-yl)hexane-1,3-dione).

S₈-Catalyzed Triple Cleavage Reactions

The brominated derivative participates in sulfur-mediated cleavage to generate difluorinated thioesters or alkenes :

- Mechanism : S₈ acts as a catalyst, facilitating C–Br bond cleavage and subsequent sulfur insertion .

- Example : Reaction with arylboronic acids produces 2,2-difluoro-1-(pyrrolidin-1-yl)ethanethioate derivatives.

Redox Reactions

The ketone group undergoes standard carbonyl transformations:

- Reduction : Sodium borohydride (NaBH₄) reduces the carbonyl to a secondary alcohol, yielding 2,2-difluoro-1-(pyrrolidin-1-yl)ethanol .

- Conditions : Methanol, 0°C → RT.

- Oxidation : Strong oxidants (e.g., KMnO₄) convert the ketone to a carboxylic acid derivative, though specific yields are undocumented in accessible literature.

Enolate Formation and Alkylation

The difluorinated carbonyl enables enolate generation under basic conditions:

- Base : LDA (Lithium Diisopropylamide) at –78°C deprotonates the α-position, forming a nucleophilic enolate .

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form α-alkylated derivatives .

Key Research Findings

- Catalytic Efficiency : Nickel-based systems achieve >70% yields in cross-coupling reactions, highlighting their synthetic utility .

- Stereoelectronic Effects : The difluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks .

- Thermal Stability : The pyrrolidine ring remains intact under harsh conditions (e.g., 100°C in DMF) .

科学的研究の応用

Pharmaceutical Development

Overview:

2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one is primarily utilized in the synthesis of bioactive compounds due to its ability to form diverse N-containing heterocycles.

Methods of Application:

- Synthesis of Heterocycles: The compound serves as a building block in the formation of various heterocycles through nucleophilic substitution reactions. It can be involved in reactions that generate compounds like benzimidazoles and benzothiazoles via S8-catalyzed triple cleavage of bromodifluoroacetamides .

Results or Outcomes:

- The application of this compound in drug discovery has led to the development of several bioactive molecules with potential therapeutic effects. For instance, it has been shown to yield significant products in good to excellent yields during synthetic transformations .

Research indicates that compounds containing pyrrolidine structures exhibit diverse biological activities, including:

- Enzyme Interaction Studies: Preliminary findings suggest that this compound may interact with specific enzymes and receptors, influencing metabolic pathways relevant to disease treatment .

Potential Therapeutic Applications:

The interactions of this compound with biological targets could pave the way for developing new drugs aimed at various diseases.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,3-Difluoropyrrolidine | Pyrrolidine ring with two fluorine substituents | Different reactivity patterns due to ring position |

| 4-Fluoro-N-(pyrrolidin-1-yl)benzamide | Aromatic ring attached to pyrrolidine | Potentially higher binding affinity in certain targets |

| 2-Fluoro-N-(pyrrolidin-1-yl)acetamide | Acetamide functional group | Different biological activities compared to ketones |

This table highlights the unique properties of this compound while indicating areas for comparative research in medicinal chemistry.

作用機序

The mechanism by which 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

- 2,2-Difluoro-1-(2-(pyrrolidin-1-yl)phenyl)ethanone

- 2,2-Difluoro-1-(pyrrolidin-1-yl)propan-1-one

- 2,2-Difluoro-1-(pyrrolidin-1-yl)butan-1-one

Uniqueness

2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the presence of both a difluoromethyl group and a pyrrolidine ring. This combination imparts specific reactivity and properties that are not observed in other similar compounds. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the pyrrolidine ring contributes to its biological activity and binding interactions.

生物活性

2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one, also known by its CAS number 109872-83-5, is an organic compound notable for its difluoromethyl group and pyrrolidine ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications as a pharmaceutical intermediate.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Weight: 149.14 g/mol

CAS Number: 109872-83-5

The biological activity of this compound is largely attributed to its interactions with various biomolecules. The difluoromethyl group enhances lipophilicity, facilitating interactions with lipid membranes and proteins. The pyrrolidine ring contributes to hydrogen bonding and other non-covalent interactions, which can influence the compound's binding affinity and specificity towards biological targets.

Biological Activity Overview

Research into the biological activities of this compound has revealed several potential therapeutic applications:

1. Antimicrobial Activity

Studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to possess activity against various bacterial strains.

2. Anticancer Potential

Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

3. Neurological Applications

The pyrrolidine moiety is often associated with neuroactive compounds. Research is ongoing to evaluate the effects of this compound on neurotransmitter systems and its potential role in treating neurological disorders.

Case Study 1: Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the difluoromethyl group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| A | Moderate | High |

| B | Low | Moderate |

| C | High | High |

Case Study 2: Anticancer Properties

In vitro studies have shown that specific analogs of this compound can inhibit the growth of various cancer cell lines. One study reported a significant reduction in cell viability in breast cancer cells treated with a derivative of this compound.

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| MCF7 (Breast) | 15 | 70 |

| HeLa (Cervical) | 20 | 65 |

| A549 (Lung) | 25 | 60 |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of pyrrolidine with a difluoromethylating agent such as 2,2-difluoroacetyl chloride under basic conditions. This method allows for the efficient production of the compound for further biological testing.

Future Directions

Research into the biological activities of this compound is still in its infancy. Future studies should focus on:

1. Mechanistic Studies: Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.

2. In Vivo Studies: Conducting animal studies to assess pharmacokinetics and therapeutic efficacy in relevant disease models.

3. Structure–Activity Relationship (SAR): Investigating how variations in chemical structure affect biological activity to optimize lead compounds for drug development.

特性

IUPAC Name |

2,2-difluoro-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO/c7-5(8)6(10)9-3-1-2-4-9/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRLIWVWHYQONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80547524 | |

| Record name | 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109872-83-5 | |

| Record name | 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。